molecular formula C17H19BrClNO4S B7451510 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide

4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide

Cat. No.: B7451510
M. Wt: 448.8 g/mol
InChI Key: CKVBNKXVYFSCLQ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination and Chlorination: The initial step involves the selective bromination and chlorination of a benzene ring to introduce the bromine and chlorine atoms at the desired positions.

    Sulfonation: The next step is the sulfonation of the benzene ring to introduce the sulfonamide group. This is typically achieved using sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the methoxy and sulfonamide groups.

Scientific Research Applications

4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
  • 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonyl chloride

Uniqueness

The uniqueness of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy groups, enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClNO4S/c1-11-8-17(14(19)10-13(11)18)25(21,22)20-7-6-12-4-5-15(23-2)16(9-12)24-3/h4-5,8-10,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVBNKXVYFSCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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